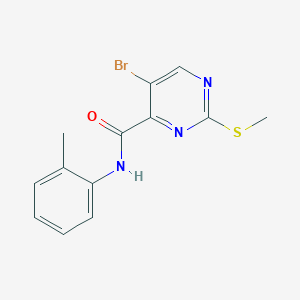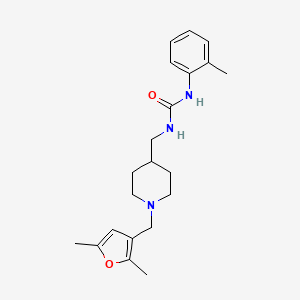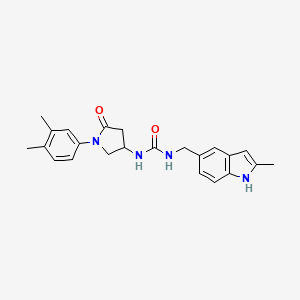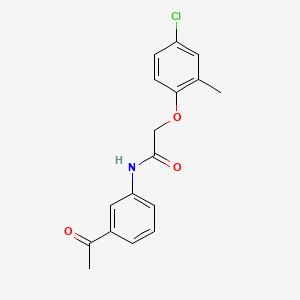
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including protein kinases and histone deacetylases. These enzymes play a crucial role in the regulation of cellular processes, and their inhibition can lead to the disruption of cellular signaling pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit anti-viral activity against different viruses, including influenza virus and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its ability to inhibit various enzymes, making it a useful tool for studying cellular signaling pathways. However, the compound's limitations include its low solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is the development of novel therapeutic agents based on the compound's structure for the treatment of different diseases. Another direction is the investigation of the compound's mechanism of action and its potential applications in the field of drug discovery. Additionally, the compound's pharmacokinetics and toxicity profile need to be studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a promising compound that has shown significant potential in the field of scientific research. Its various biological activities make it a useful tool for studying cellular signaling pathways and developing novel therapeutic agents. However, further studies are needed to fully understand its mechanism of action and evaluate its suitability for clinical use.
Synthesemethoden
The synthesis of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-methyl-4-nitrophenyl isothiocyanate with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting intermediate is then subjected to reduction using zinc dust and acetic acid to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been used as a lead molecule for the development of novel therapeutic agents for the treatment of different diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZNPVMXUPSZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2738855.png)

![N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2738857.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)


![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)